molecular formula C9H14ClN B2934601 (R)-1-(o-Tolyl)ethanamine hydrochloride CAS No. 105615-45-0; 856562-88-4

(R)-1-(o-Tolyl)ethanamine hydrochloride

Cat. No.: B2934601
CAS No.: 105615-45-0; 856562-88-4
M. Wt: 171.67
InChI Key: VNGAKUOLRVQVHG-DDWIOCJRSA-N
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Description

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine derivative featuring a methyl-substituted benzene ring (o-tolyl group) attached to an ethylamine backbone. This compound is widely utilized in asymmetric synthesis, pharmaceutical research, and as a precursor for bioactive molecules. Key properties include:

  • Molecular Formula: C₉H₁₄ClN
  • Molecular Weight: 171.67 g/mol
  • CAS Number: 856562-88-4 (hydrochloride salt); 105615-45-0 (free base)
  • Storage: Room temperature, inert atmosphere, and moisture-free conditions .
  • Hazards: Classified with signal word "Danger" and hazard statement H314 (causes severe skin burns and eye damage) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGAKUOLRVQVHG-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Hazards References
(S)-1-(o-Tolyl)ethanamine hydrochloride 856562-93-1 C₉H₁₄ClN 171.67 Opposite stereochemistry at chiral center Similar to (R)-enantiomer (H314)
(R)-1-(o-Tolyl)propan-1-amine hydrochloride 1622239-58-0 C₁₀H₁₆ClN 185.70 Extended alkyl chain (propyl vs. ethyl) No specific hazard data available

Key Insights :

  • Enantiomers share identical physical properties (e.g., molecular weight) but differ in optical activity and biological interactions .
  • Chain elongation (ethyl → propyl) increases molecular weight by ~14 g/mol but may alter solubility and reactivity .

Substituted Aromatic Ring Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Hazards References
(R)-1-(2-Fluoro-6-Methoxyphenyl)ethanamine hydrochloride 1213398-74-3 C₁₀H₁₃ClFNO 229.67 Fluoro and methoxy substituents on ring H302 (harmful if swallowed)
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride 1255306-36-5 C₉H₁₃Cl₂N 206.11 Chloro and methyl substituents on ring H302, H315, H319, H335
2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride 315-43-5 C₉H₁₁ClF₃N 225.64 Trifluoromethyl group on ethylamine No hazard data available

Key Insights :

  • Electron-withdrawing groups (e.g., -F, -Cl) increase polarity and may enhance metabolic stability in drug design .
  • Trifluoromethyl groups significantly elevate molecular weight (225.64 vs. 171.67) and alter lipophilicity .

Heterocyclic Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Hazards References
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride N/A C₇H₁₀Cl₂F₃N 240.07 Pyridine ring with fluorine No known hazards
(R)-1-(thiazol-2-yl)ethanamine hydrochloride 623143-43-1 C₅H₈ClN₂S 164.65 Thiazole ring replaces benzene H302, H315, H319, H335

Key Insights :

  • Thiazole derivatives exhibit higher acute toxicity (H302) compared to simpler aryl analogues .

Data Tables

Table 1: Physical and Hazard Comparison

Compound Name Molecular Weight CAS Number Hazard Statements Primary Use
(R)-1-(o-Tolyl)ethanamine hydrochloride 171.67 856562-88-4 H314 Asymmetric synthesis
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl 206.11 1255306-36-5 H302, H315, H319, H335 Pharmaceutical intermediate
(R)-1-(thiazol-2-yl)ethanamine hydrochloride 164.65 623143-43-1 H302, H315, H319, H335 Antimicrobial research

Q & A

Q. What are the most reliable synthetic routes for (R)-1-(o-Tolyl)ethanamine hydrochloride?

  • Methodological Answer : Reductive amination is a common approach for synthesizing chiral ethanamine derivatives. For example, microwave-assisted reductive amination using aldehydes and ammonium salts has been optimized for structurally similar compounds, achieving high yields (60–85%) under controlled reaction times (10–30 min) . For this compound, analogous methods using 2-methylphenylpropanal and enantioselective catalysts (e.g., Ru-BINAP complexes) can be adapted to enhance stereochemical control .

Q. How can researchers purify this compound to achieve high enantiomeric purity?

  • Methodological Answer : Chiral resolution using resolving agents like (R)-(−)-mandelic acid in ethanol has been demonstrated for related compounds, yielding >99.8% enantiomeric excess (ee) after recrystallization . Alternatively, preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) can separate enantiomers effectively, with retention times calibrated using reference standards .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm structural integrity, with characteristic peaks for the o-tolyl group (e.g., aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of 193.0102 Da (for the free base) ensures molecular formula validation .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%), while chiral HPLC evaluates enantiomeric ratios .

Advanced Research Questions

Q. How can racemization of this compound be minimized during storage and reaction conditions?

  • Methodological Answer : Racemization is pH- and temperature-dependent. Storage at −20°C in inert atmospheres (argon) and avoidance of strong acids/bases during synthesis are critical. For example, stability studies on analogous compounds show <1% racemization over 6 months under these conditions . Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylation) can also suppress undesired stereochemical inversion .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining optical purity?

  • Methodological Answer : Industrial-scale resolution using resolving agents (e.g., mandelic acid) in ethanol/water mixtures has been validated for similar amines, achieving 57% yield of the (R)-enantiomer with >99.8% ee . Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) improve throughput and reduce batch-to-batch variability .

Q. How does the presence of substituents on the aryl ring influence the stereoselectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Substituents like halogens or trifluoromethyl groups alter steric and electronic effects, impacting enantioselectivity. For example, fluorinated analogs (e.g., (R)-1-(2,4-difluorophenyl)ethanamine hydrochloride) require modified chiral auxiliaries (e.g., BINOL-derived phosphoric acids) to maintain >90% ee in asymmetric hydrogenation . Computational modeling (DFT) can predict optimal substituent placement for stereochemical control .

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